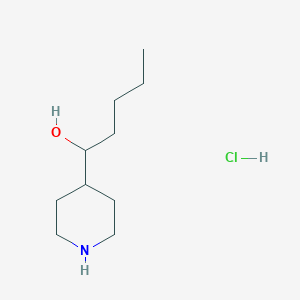
Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride is a chemical compound with significant applications in various fields. It is known for its role in the synthesis of pharmaceuticals and as an intermediate in organic chemistry. This compound is characterized by its unique structure, which includes a butyric acid backbone with amino, methyl, and phenyl substituents, and is stabilized as a hydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride can be achieved through several methods. One common approach involves the condensation of benzyl cyanide with acetone, followed by hydrogenation and hydrolysis to yield the desired product. The reaction typically requires a catalyst such as palladium on carbon and is conducted under hydrogen gas at elevated pressures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process often includes steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required specifications for pharmaceutical use .
化学反応の分析
Types of Reactions
Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It is investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
作用機序
The mechanism of action of Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors, leading to its effects on the central nervous system. The compound may also influence other signaling pathways, contributing to its diverse biological activities .
類似化合物との比較
Similar Compounds
Phenibut (β-Phenyl-γ-aminobutyric acid): Similar in structure but lacks the methyl group.
Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid): Contains a chlorine substituent instead of a methyl group.
Gabapentin (1-(aminomethyl)cyclohexaneacetic acid): Structurally different but shares similar pharmacological properties.
Uniqueness
Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, methyl, and phenyl groups allows for unique interactions with biological targets, making it a valuable compound in research and pharmaceutical development .
特性
CAS番号 |
66859-46-9 |
|---|---|
分子式 |
C11H16ClNO2 |
分子量 |
229.70 g/mol |
IUPAC名 |
(3-carboxy-2-methyl-3-phenylpropyl)azanium;chloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(7-12)10(11(13)14)9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H,13,14);1H |
InChIキー |
GZZBJKKTDTUEKL-UHFFFAOYSA-N |
正規SMILES |
CC(C[NH3+])C(C1=CC=CC=C1)C(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


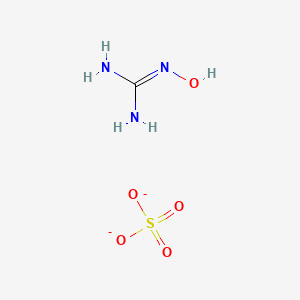

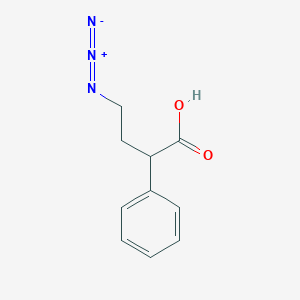
![2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13779273.png)
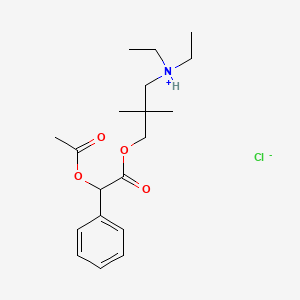
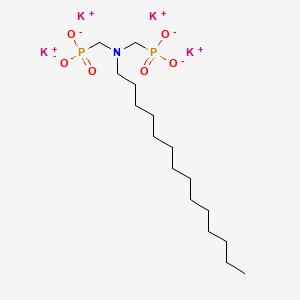

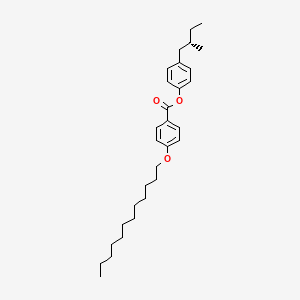
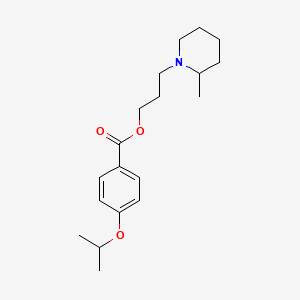

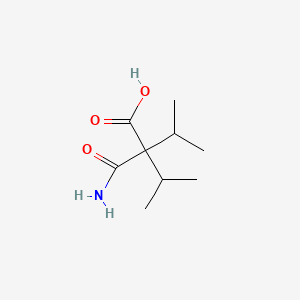

![Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate](/img/structure/B13779314.png)
